molecular formula C12H15NO3 B13351966 4-(3-(Dimethylamino)propanoyl)benzoic acid

4-(3-(Dimethylamino)propanoyl)benzoic acid

Cat. No.: B13351966
M. Wt: 221.25 g/mol
InChI Key: YIGKHMKWCNGWMQ-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)propanoyl)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propanoyl)benzoic acid typically involves a multi-step process. One common method is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) This reaction introduces the propanoyl group onto the benzene ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propanoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(Dimethylamino)propanoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propanoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: This compound is similar in structure but lacks the propanoyl group.

    3-(Dimethylamino)benzoic acid: Another similar compound with the dimethylamino group in a different position on the benzene ring.

Uniqueness

4-(3-(Dimethylamino)propanoyl)benzoic acid is unique due to the presence of both the dimethylamino and propanoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-[3-(dimethylamino)propanoyl]benzoic acid

InChI

InChI=1S/C12H15NO3/c1-13(2)8-7-11(14)9-3-5-10(6-4-9)12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI Key

YIGKHMKWCNGWMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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